

# Application Notes and Protocols: Total Organic Synthesis of 17(R)-Resolvin D4

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## Compound of Interest

Compound Name: 17(R)-Resolvin D4

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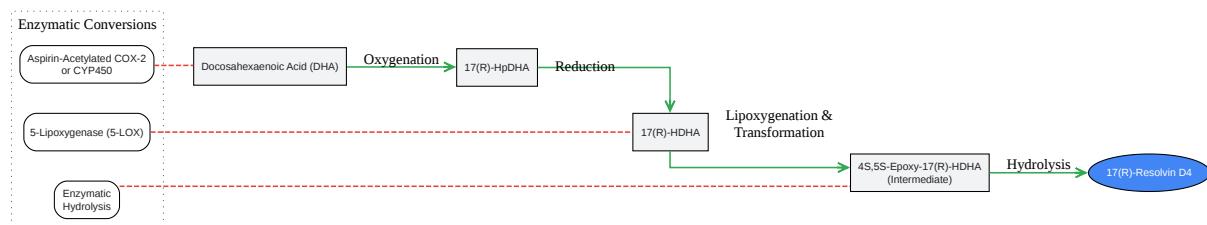
## Abstract

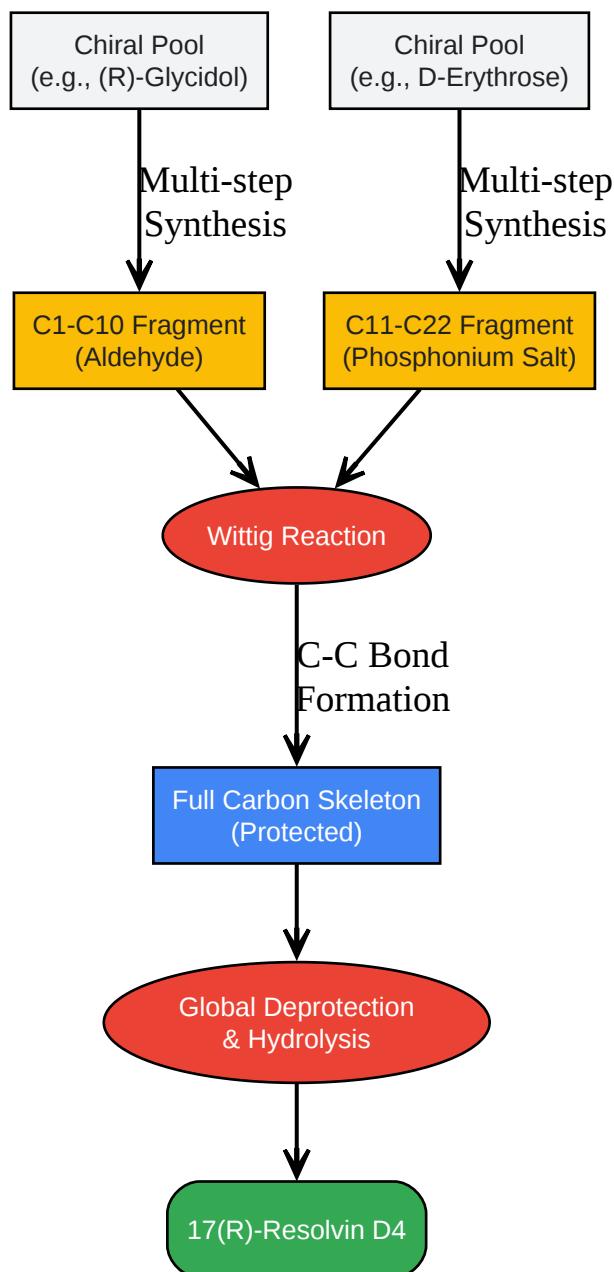
**17(R)-Resolvin D4**, also known as Aspirin-Triggered Resolvin D4 (AT-RvD4), is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA).<sup>[1]</sup> As a potent regulator of inflammation, it plays a crucial role in orchestrating the resolution phase of acute inflammation, limiting neutrophil infiltration, and enhancing macrophage-mediated clearance of cellular debris and microbes.<sup>[1][2]</sup> Due to its potent bioactions and extremely low endogenous concentrations, total organic synthesis is the only viable method to produce sufficient quantities for comprehensive biological and pharmacological investigation.<sup>[1]</sup> These application notes provide an overview of the biosynthetic pathway of **17(R)-Resolvin D4**, a detailed protocol for its stereocontrolled total synthesis, and its applications in research.

## Biosynthesis and Signaling of 17(R)-Resolvin D4

The biosynthesis of D-series resolvins begins with the omega-3 fatty acid DHA.<sup>[3][4]</sup> The pathway for the 17(R) epimer is distinct in its initiation step. In the presence of aspirin, which acetylates the cyclooxygenase-2 (COX-2) enzyme, the stereochemical outcome of DHA oxygenation is shifted.<sup>[1]</sup> Instead of the 17(S)-hydroperoxy intermediate typically produced by 15-lipoxygenase (15-LOX), the aspirin-acetylated COX-2 or cytochrome P450 enzymes catalyze the formation of 17(R)-hydroperoxy-DHA (17R-HpDHA).<sup>[1][5]</sup> This intermediate is then converted to 17(R)-hydroxy-DHA (17R-HDHA).<sup>[1]</sup> Subsequent action by 5-lipoxygenase (5-LOX) introduces a hydroperoxide at the C-4 position, which is then transformed into a transient

4S,5S-epoxide intermediate.[1][6] Finally, enzymatic hydrolysis of this epoxide yields **17(R)-Resolvin D4** (4S,5R,17R-trihydroxy-6E,8E,10Z,13Z,15E,19Z-docosahexaenoic acid).[1][5][7]





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